9H-fluoren-9-ylidene(fluoro)acetic acid
Description
9H-Fluoren-9-ylidene(fluoro)acetic acid is a fluorenylidene-substituted acetic acid derivative characterized by a fluorine atom attached to the fluorenylidene moiety. Fluorenyl-based compounds are widely used in organic synthesis, pharmaceuticals, and materials science due to their aromatic stability and versatility in functionalization .
Properties
Molecular Formula |
C15H9FO2 |
|---|---|
Molecular Weight |
240.23g/mol |
IUPAC Name |
2-fluoren-9-ylidene-2-fluoroacetic acid |
InChI |
InChI=1S/C15H9FO2/c16-14(15(17)18)13-11-7-3-1-5-9(11)10-6-2-4-8-12(10)13/h1-8H,(H,17,18) |
InChI Key |
YDSLTTPUTLNZHT-UHFFFAOYSA-N |
SMILES |
C1=CC=C2C(=C1)C3=CC=CC=C3C2=C(C(=O)O)F |
Canonical SMILES |
C1=CC=C2C(=C1)C3=CC=CC=C3C2=C(C(=O)O)F |
Origin of Product |
United States |
Comparison with Similar Compounds
Structural and Physicochemical Properties
The table below compares key parameters of 9H-fluoren-9-ylidene(fluoro)acetic acid with structurally related compounds:
*Hypothetical structure inferred from analogs.
Q & A
Q. What are the standard protocols for introducing the Fmoc protecting group in peptide synthesis using derivatives of 9H-fluoren-9-ylidene(fluoro)acetic acid?
The Fmoc (fluorenylmethoxycarbonyl) group is introduced via reaction with Fmoc chloride in the presence of a base (e.g., sodium carbonate) in polar aprotic solvents like dimethylformamide (DMF) at room temperature. This method ensures selective protection of amino groups while maintaining compatibility with solid-phase peptide synthesis (SPPS) . Analytical techniques such as HPLC and mass spectrometry are critical for verifying reaction completion and purity .
Q. How can researchers optimize reaction yields for Fmoc-protected intermediates during automated peptide synthesis?
Yield optimization involves precise stoichiometric ratios (e.g., 1.2 equivalents of Fmoc chloride per amino group), controlled reaction times (10–60 minutes), and inert atmospheres to prevent hydrolysis. Post-reaction purification via column chromatography (e.g., using ethyl acetate/hexane gradients) or recrystallization improves purity . Monitoring by thin-layer chromatography (TLC) helps identify side products early .
Q. What analytical methods are recommended for characterizing Fmoc-protected derivatives of this compound?
Nuclear magnetic resonance (NMR) spectroscopy (¹H, ¹³C) is essential for structural confirmation, particularly for identifying Fmoc aromatic protons (δ 7.2–7.8 ppm). High-resolution mass spectrometry (HRMS) validates molecular weight, while infrared (IR) spectroscopy confirms carbonyl stretching (~1700 cm⁻¹) . Purity assessment via HPLC with UV detection (λ = 254–280 nm) is standard .
Advanced Research Questions
Q. How can researchers resolve discrepancies in NMR data for Fmoc-protected intermediates synthesized under varying conditions?
Discrepancies may arise from solvent impurities, residual base, or rotameric equilibria. Deuterated solvents (e.g., DMF-d₇) improve resolution, while variable-temperature NMR can stabilize conformers. Cross-validation with X-ray crystallography (if crystalline) or 2D NMR (e.g., COSY, HSQC) clarifies structural ambiguities . Contradictory peaks may indicate incomplete deprotection or side reactions, necessitating repurification .
Q. What mechanistic insights explain the stability of Fmoc-protected derivatives under acidic vs. basic conditions?
The Fmoc group is labile under basic conditions (e.g., piperidine in DMF) due to β-elimination mechanisms but stable under mild acids (e.g., TFA). Stability studies using pH-controlled degradation assays reveal that electron-withdrawing substituents (e.g., fluorine in this compound) enhance resistance to premature cleavage. Kinetic monitoring via UV spectroscopy (loss of Fmoc absorbance) quantifies degradation rates .
Q. How can researchers mitigate side reactions during coupling of Fmoc-amino acids to resin-bound peptides?
Side reactions (e.g., diketopiperazine formation) are minimized by using coupling agents like HBTU or DIC/Oxyma in anhydrous DMF. Pre-activation of amino acids (5–10 minutes) and low temperature (0–4°C) reduce racemization. Incorporating sterically hindered bases (e.g., 2,4,6-collidine) suppresses base-induced side products .
Q. What strategies address low solubility of Fmoc-protected intermediates in common organic solvents?
Solubility can be enhanced by:
- Introducing solubilizing tags (e.g., PEG chains).
- Using mixed solvents (e.g., DCM/DMF 1:1).
- Sonication or mild heating (30–40°C).
- Derivatization with ionic groups (e.g., sulfonates) .
Data Contradiction and Troubleshooting
Q. How should researchers interpret conflicting mass spectrometry data for Fmoc-protected compounds?
Contradictions often arise from adduct formation (e.g., Na⁺/K⁺) or in-source fragmentation. Employing softer ionization techniques (e.g., ESI instead of MALDI) and isotopic pattern analysis distinguishes true molecular ions from artifacts. Cross-referencing with theoretical isotopic distributions (e.g., using ChemCalc) improves accuracy .
Q. What experimental adjustments are recommended when encountering low coupling efficiency in SPPS using Fmoc derivatives?
Low efficiency may stem from steric hindrance or poor resin swelling. Solutions include:
- Extending coupling times (2–4 hours).
- Using microwave-assisted synthesis (50°C, 10–20 W).
- Switching to more polar resins (e.g., PEG-based).
- Double coupling with fresh reagents .
Safety and Handling
Q. What safety protocols are critical when handling hazardous intermediates in Fmoc chemistry?
Compounds like Fmoc chloride require strict PPE (gloves, goggles) and fume hood use due to lachrymatory and corrosive properties. Spills should be neutralized with sodium bicarbonate and absorbed in inert materials (e.g., vermiculite). Waste must be segregated for incineration, as Fmoc by-products can generate toxic fumes upon decomposition .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
